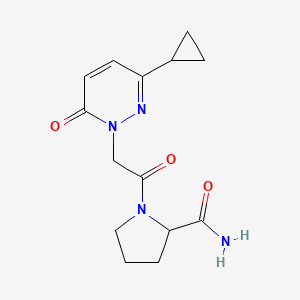
1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)pyrrolidine-2-carboxamide is a compound characterized by a complex molecular structure that includes a cyclopropyl group, a pyridazinone ring, and a pyrrolidine moiety. Its unique structure suggests potential for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization Process: : The compound can be synthesized through a series of cyclization reactions, where the pyridazinone ring is formed via the cyclization of appropriate dicarbonyl intermediates.
Pyrrolidine Incorporation: : The pyrrolidine moiety is introduced via nucleophilic substitution reactions involving pyrrolidine derivatives and suitable electrophiles.
Industrial Production Methods
Batch Reactor Synthesis: : In industrial settings, the compound is often synthesized using batch reactor systems, optimizing reaction conditions to maximize yield and purity.
Flow Chemistry: : For large-scale production, flow chemistry techniques can be employed to enhance reaction efficiency and process safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of higher oxidation state derivatives.
Reduction: : Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the ketone group into alcohols.
Substitution: : Nucleophilic substitution reactions involving the pyrrolidine moiety can introduce various functional groups, enhancing the compound's chemical diversity.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an alkaline medium.
Reduction: : Sodium borohydride in a methanol solution.
Substitution: : Alkyl halides in the presence of a base.
Major Products Formed
Oxidation Products: : Formation of carboxylic acids and ketones.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Functionalized pyrrolidine derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: : Utilized as an intermediate in the synthesis of more complex organic molecules.
Catalysis: : Serves as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology
Enzyme Inhibition: : Investigated for its potential to inhibit specific enzymes, offering insights into enzyme-substrate interactions.
Receptor Binding Studies: : Employed in studies to understand its binding affinity and activity at various biological receptors.
Medicine
Pharmaceutical Development: : Explored as a lead compound for the development of new therapeutic agents, particularly in oncology and anti-inflammatory treatments.
Drug Design: : Serves as a scaffold for designing molecules with improved pharmacokinetic and pharmacodynamic properties.
Industry
Material Science: : Used in the development of novel materials with specific chemical and physical properties.
Agrochemicals: : Investigated for its potential use in the synthesis of agrochemical products for pest control and crop protection.
Mechanism of Action
Enzyme Targeting: : The compound may inhibit enzyme activity by binding to the active site, disrupting normal enzymatic functions.
Receptor Interaction: : Interacts with specific cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)pyrrolidine-2-carboxamide vs. 1-(2-(3-cyclohexyl-6-oxopyridazin-1(6H)-yl)acetyl)pyrrolidine-2-carboxamide: : The cyclohexyl analog demonstrates variations in steric and electronic properties, affecting its reactivity and biological activity.
This compound vs. 1-(2-(3-cyclopropyl-6-hydroxy-pyridazin-1(6H)-yl)acetyl)pyrrolidine-2-carboxamide: : The hydroxy derivative exhibits different hydrogen bonding interactions, influencing its solubility and binding affinity.
Highlighting Uniqueness
This compound stands out due to its unique combination of a cyclopropyl group and a pyridazinone ring, which provides distinct steric and electronic characteristics
And there you have it. This should keep the boredom at bay for a while!
Properties
IUPAC Name |
1-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c15-14(21)11-2-1-7-17(11)13(20)8-18-12(19)6-5-10(16-18)9-3-4-9/h5-6,9,11H,1-4,7-8H2,(H2,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLROHIOZEJWCCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN2C(=O)C=CC(=N2)C3CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-fluorophenyl)-7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2698710.png)
![2-[(1-Phenylmethoxycarbonylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2698711.png)
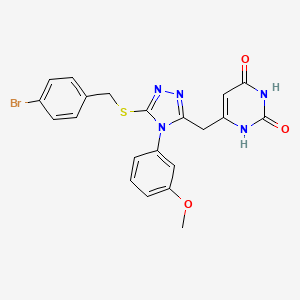
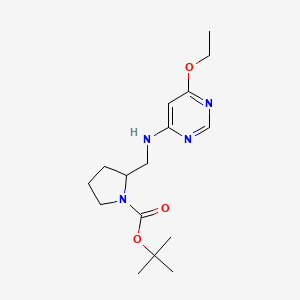
![Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2698717.png)
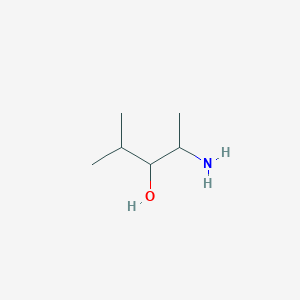
![3-(4-chlorophenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2698720.png)
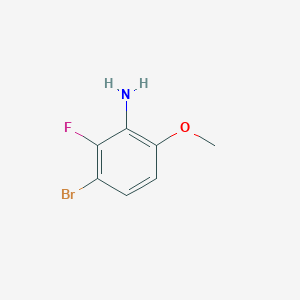
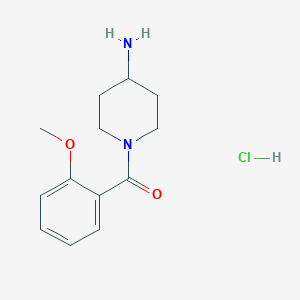
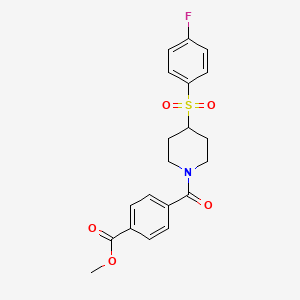
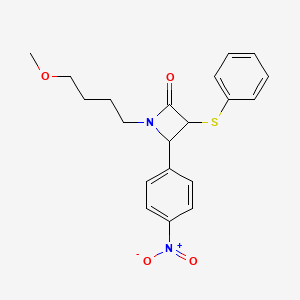
![N-[(3-chlorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2698730.png)
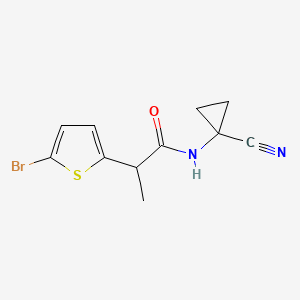
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2698732.png)
